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Compound of Interest

Compound Name:
1-(chloromethyl)octahydro-2H-

quinolizine

Cat. No.: B1308043 Get Quote

An In-depth Technical Guide to 1-
(chloromethyl)octahydro-2H-quinolizine
This technical guide provides a comprehensive overview of 1-(chloromethyl)octahydro-2H-
quinolizine, including its chemical structure, nomenclature, physicochemical properties, and

relevant experimental protocols. This document is intended for researchers, scientists, and

professionals in the field of drug development and organic chemistry.

Chemical Structure and Nomenclature
1-(chloromethyl)octahydro-2H-quinolizine is a derivative of the quinolizidine alkaloid

scaffold. The quinolizidine ring system is a nitrogenous heterocycle with a 1-

azabicyclo[4.4.0]decane core structure.[1] The specific stereochemistry of the compound is

crucial for its biological activity and is designated in its IUPAC name.

The IUPAC name for this compound is (1R,9aR)-1-(chloromethyl)-2,3,4,6,7,8,9,9a-octahydro-

1H-quinolizine.[2] The CAS Registry Number is 91049-90-0.[3]

Below is a 2D representation of the chemical structure of 1-(chloromethyl)octahydro-2H-
quinolizine.

Caption: 2D structure of (1R,9aR)-1-(chloromethyl)octahydro-2H-quinolizine.
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Physicochemical Properties
The following table summarizes the computed physicochemical properties of 1-
(chloromethyl)octahydro-2H-quinolizine.

Property Value Source

Molecular Formula C₁₀H₁₈ClN [3]

Molecular Weight 187.71 g/mol [2][3]

IUPAC Name

(1R,9aR)-1-

(chloromethyl)-2,3,4,6,7,8,9,9a

-octahydro-1H-quinolizine

[2]

SMILES
C1CCN2CCC--INVALID-LINK-

-CCl
[2]

InChI

InChI=1S/C10H18ClN/c11-8-9-

4-3-7-12-6-2-1-5-10(9)12/h9-

10H,1-8H2/t9-,10+/m0/s1

[2]

InChIKey
IBXKSXHUBMYDFR-

VHSXEESVSA-N
[2]

Experimental Protocols
While a direct synthesis for 1-(chloromethyl)octahydro-2H-quinolizine is not readily available

in the searched literature, a relevant synthetic protocol for a closely related precursor, starting

from the natural alkaloid lupinine, is described. This procedure can be adapted for the

synthesis of the title compound.

Synthesis of (1R,9aR)-octahydro-1H-quinolizine-1-yl)methyl methanesulfonate[4]

This protocol describes the conversion of the hydroxyl group of lupinine to a good leaving

group (mesylate), which can then be subjected to nucleophilic substitution with a chloride

source to yield the target compound.

Materials:
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Lupinine (3.54 g, 21 mmol)

Triethylamine (6.36 g, 63 mmol)

Methanesulfonyl chloride (4.8 g, 42 mmol)

Dichloromethane (CH₂Cl₂) (220 mL)

Saturated sodium chloride solution

Anhydrous magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Procedure:

A solution of lupinine and triethylamine in 200 mL of CH₂Cl₂ is cooled in an ice bath.

A solution of methanesulfonyl chloride in 20 mL of CH₂Cl₂ is added dropwise to the cooled

solution.

The reaction mixture is stirred for 30 minutes at 0°C and then for 6 hours at room

temperature.

The reaction mixture is washed twice with a saturated sodium chloride solution (2 x 20

mL).

The organic layer is dried over anhydrous MgSO₄ and filtered.

The solvent is removed in vacuo.

The residue is purified by column chromatography on silica gel (eluent: chloroform, then

chloroform-ethanol, 50:1) to yield (1R,9aR)-octahydro-1H-quinolizine-1-yl)methyl

methanesulfonate.

To obtain 1-(chloromethyl)octahydro-2H-quinolizine, the resulting mesylate can be treated

with a source of chloride ions, such as lithium chloride, in an appropriate solvent like acetone or

DMF.
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Biological Activity and Potential Applications
Quinolizidine alkaloids are known for a wide range of biological activities, including antiviral,

antimicrobial, cytotoxic, and anti-inflammatory properties.[1] Derivatives of the closely related

lupinine have shown promise as antiviral agents, particularly against influenza viruses.[5]

The diagram below illustrates the relationship between the parent alkaloid, its derivatization,

and potential therapeutic applications.

Chemical Synthesis

Potential Applications

Lupinine
(Parent Alkaloid)
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Modification of
hydroxymethyl group
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Antiviral Agents
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Based on
lupinine derivatives

Antimicrobial Agents Other Bioactivities
(e.g., Cytotoxic, Anti-inflammatory)

Click to download full resolution via product page

Caption: Derivatization of lupinine to yield bioactive quinolizidine analogs.

The introduction of a chloromethyl group provides a reactive handle for further chemical

modifications, making 1-(chloromethyl)octahydro-2H-quinolizine a valuable intermediate in
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the synthesis of novel bioactive compounds. For instance, it can be converted to the

corresponding azide, which can then be used in "click" chemistry to generate a library of

triazole-containing derivatives for biological screening.[4] Studies on such triazole derivatives of

the quinolizidine scaffold have demonstrated their potential as virucidal agents.[5]

For research purposes, 1-(chloromethyl)octahydro-2H-quinolizine is available from

commercial suppliers.[3][6] It is intended for research use only and not for diagnostic or

therapeutic applications.[3][6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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